molecular formula C14H12N2O2S2 B2747371 7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1774901-20-0

7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2747371
CAS No.: 1774901-20-0
M. Wt: 304.38
InChI Key: OABPRTSGBPTJJH-UHFFFAOYSA-N
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Description

“7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one” is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. Compounds with this core structure are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Methoxyphenyl Group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.

    Addition of the Methylthio Group: This could be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the pyrimidine ring or other functional groups.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings or the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: This interaction could affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Other compounds with the thieno[3,2-d]pyrimidine core.

    Methoxyphenyl Derivatives: Compounds featuring the 3-methoxyphenyl group.

    Methylthio Derivatives: Compounds with the methylthio functional group.

Uniqueness

“7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one” is unique due to the specific combination of functional groups and the thieno[3,2-d]pyrimidine core, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

7-(3-methoxyphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-18-9-5-3-4-8(6-9)10-7-20-12-11(10)15-14(19-2)16-13(12)17/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABPRTSGBPTJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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